molecular formula C₂¹³C₆H₆O₄ B1142362 Phthalic-13C6 Acid CAS No. 1313734-99-4

Phthalic-13C6 Acid

Cat. No.: B1142362
CAS No.: 1313734-99-4
M. Wt: 172.09
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Description

Phthalic-13C6 Acid (CAS: 1313734-99-4) is a stable isotope-labeled derivative of phthalic acid, where six carbon atoms are replaced with the non-radioactive ¹³C isotope. This compound is synthesized for advanced research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic pathway tracing, due to its isotopic purity (99 atom % ¹³C) and high chemical stability . It serves as a critical tool in pharmaceutical and chemical studies, enabling precise tracking of molecular interactions and degradation pathways without radiological hazards. Suppliers such as Hubei Guoyun Furui Technology and TRC (Toronto Research Chemicals) provide this compound under stringent quality standards, ensuring compatibility with pharmacopeial guidelines (e.g., USP, EP) .

Properties

CAS No.

1313734-99-4

Molecular Formula

C₂¹³C₆H₆O₄

Molecular Weight

172.09

Synonyms

1,2-Benzene-1,2,3,4,5,6-13C6-dicarboxylic Acid; 

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Phthalic-13C6 Acid undergoes typical reactions of carboxylic acids and aromatic compounds. These include:

Common Reagents and Conditions

Major Products

Mechanism of Action

Phthalic-13C6 Acid exerts its effects primarily through its interaction with various molecular targets. It binds to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoic acid receptors (RXRs), modulating the transcription of target genes involved in lipid metabolism and cellular differentiation . This interaction influences various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Phthalic-13C6 Acid vs. Phthalic-13C6 Anhydride

Phthalic-13C6 Anhydride (CAS: 1173019-01-6) shares the same isotopic labeling pattern but differs in functional groups. While the acid form contains two carboxylic acid groups (-COOH), the anhydride features a cyclic oxygen bridge, enhancing its reactivity in polymerization and esterification reactions .

Property This compound Phthalic-13C6 Anhydride
Molecular Formula ¹³C₆H₆O₄ ¹³C₆H₄O₃
Primary Application NMR tracers, metabolic studies Polymer precursors, synthesis
Isotopic Purity 99 atom % ¹³C 99 atom % ¹³C
Supplier (Example) TRC (P384484) TRC (P384489)

The anhydride’s utility in industrial synthesis contrasts with the acid’s role in analytical biochemistry.

This compound vs. cis-Aconitic-13C6 Acid

cis-Aconitic-13C6 Acid (Product No. 747246) is a tricarboxylic acid labeled at six positions. Unlike the aromatic phthalic acid, cis-aconitic acid participates in the citric acid cycle, making its ¹³C-labeled form essential for studying mitochondrial metabolism .

Property This compound cis-Aconitic-13C6 Acid
Molecular Formula ¹³C₆H₆O₄ ¹³C₆H₆O₆
Structural Class Aromatic dicarboxylic acid Aliphatic tricarboxylic acid
Research Focus Chemical intermediates Metabolic flux analysis
Isotopic Purity 99 atom % ¹³C 99 atom % ¹³C

The divergent structures dictate their roles: phthalic acid derivatives are used in material science, while aconitic acid is pivotal in biochemistry.

This compound vs. Palmitoleic-13C16 Acid

Palmitoleic-13C16 Acid (Product No. 724173) is a ¹³C-labeled unsaturated fatty acid. Its linear hydrocarbon chain contrasts sharply with phthalic acid’s planar aromatic ring, enabling studies on lipid metabolism and membrane dynamics .

Property This compound Palmitoleic-13C16 Acid
Molecular Formula ¹³C₆H₆O₄ ¹³C₁₆H₃₀O₂
Functional Groups Two -COOH groups One -COOH group, double bond
Application Chemical synthesis Lipidomics, nutrition studies

The extended carbon chain in palmitoleic acid highlights the versatility of ¹³C labeling across diverse molecular classes.

Market and Supplier Landscape

The compound is distributed globally, with key suppliers catering to pharmaceutical giants and academic institutions. For example:

  • TRC : Supplies this compound (P384484) and its anhydride (P384489) for research .
  • Hubei Guoyun Furui Technology: Provides custom synthesis services for isotopic compounds, emphasizing GMP compliance .

Q & A

Q. What are the key considerations for synthesizing and characterizing Phthalic-13C6 Acid in isotopic labeling studies?

Methodological Answer: Synthesis of Phthalic-13C6 Acid requires precise isotopic incorporation (e.g., via carboxylation reactions with <sup>13</sup>C-enriched precursors). Characterization should include nuclear magnetic resonance (NMR) to confirm <sup>13</sup>C incorporation at all six positions and mass spectrometry (MS) to verify isotopic purity (>99% <sup>13</sup>C). Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and cross-validating results with independent techniques like FT-IR .

Q. How can researchers verify the purity and isotopic enrichment of this compound using analytical techniques?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) coupled with isotope ratio analysis is critical. For purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Isotopic enrichment is quantified via mass spectral fragmentation patterns, comparing <sup>13</sup>C/<sup>12</sup>C ratios against unlabeled standards. Cross-check with elemental analysis (EA) to confirm carbon content deviations ≤0.3% .

Q. What storage and handling protocols are essential for maintaining this compound stability in long-term studies?

Methodological Answer: Store at +20°C in airtight, light-resistant containers to prevent isotopic exchange or degradation. Use desiccants to minimize moisture absorption, which can alter isotopic ratios. Pre-weigh aliquots under inert gas (e.g., argon) to avoid repeated exposure to atmospheric conditions .

Q. How should researchers conduct a literature review to identify gaps in this compound applications?

Methodological Answer: Use specialized databases like SciFinder and Web of Science with filters for isotopic labeling, metabolic tracing, or tracer kinetics. Prioritize peer-reviewed journals (e.g., Analytical Chemistry) and review articles. Apply search terms: "phthalic acid AND carbon-13 AND (isotopic tracer OR metabolic flux)" to exclude non-academic sources .

Q. What steps ensure experimental reproducibility when using this compound as a reference standard?

Methodological Answer: Document batch-specific isotopic enrichment certificates and purity assays. Include negative controls (unlabeled phthalic acid) to baseline instrumental noise. Validate protocols via inter-laboratory comparisons and adhere to ICH guidelines for pharmaceutical traceability (e.g., Q8(R2)) .

Advanced Research Questions

Q. How do isotopic effects of <sup>13</sup>C influence experimental design in metabolic flux analysis using this compound?

Methodological Answer: Account for kinetic isotope effects (KIE) in enzyme-mediated reactions, which may alter reaction rates by 1–5%. Use computational modeling (e.g., isotopic non-stationary metabolic flux analysis) to adjust for <sup>13</sup>C-induced mass shifts in MS data. Validate with parallel experiments using <sup>12</sup>C analogs .

Q. How can researchers resolve contradictions in data from this compound tracer studies when different analytical platforms yield conflicting results?

Methodological Answer: Perform orthogonal validation: Compare LC-MS data with NMR isotopomer distributions. Identify platform-specific biases (e.g., ionization efficiency in MS) and normalize results using internal standards. Apply statistical frameworks (ANOVA with post-hoc tests) to quantify variability sources .

Q. What strategies optimize this compound’s use in <sup>13</sup>C metabolic flux analysis (<sup>13</sup>C-MFA) of microbial systems?

Methodological Answer: Design pulse-chase experiments with controlled dosing to avoid isotopic dilution. Use genome-scale metabolic models (GEMs) to map <sup>13</sup>C incorporation into central carbon pathways. Validate with extracellular flux analysis (Seahorse) and adjust for anapleurotic reactions .

Q. How should method validation be structured for novel applications of this compound in environmental tracer studies?

Methodological Answer: Follow ICH S6(R1) guidelines for specificity, accuracy, and precision. Test recovery rates in spiked environmental matrices (soil, water). Use calibration curves with ≤15% RSD for linearity and perform stability tests under varying pH/temperature conditions .

Q. What computational tools integrate this compound-derived data into metabolic network models?

Methodological Answer: Employ tools like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX for <sup>13</sup>C-MFA. Input MS/MS fragmentation patterns and optimize flux distributions via least-squares regression. Cross-validate with <sup>13</sup>C-labeling simulations in COPASI .

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